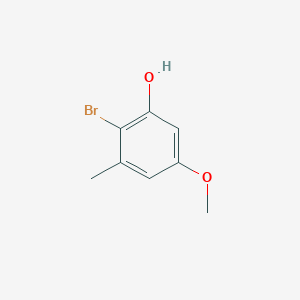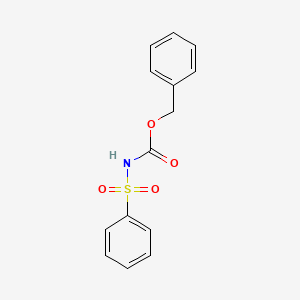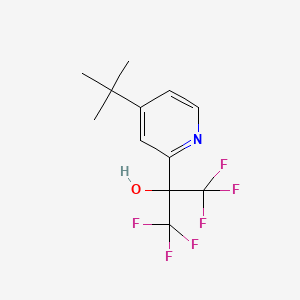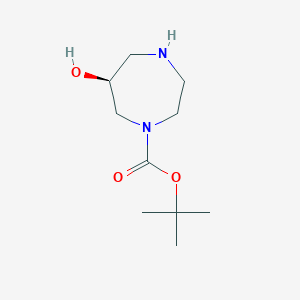
tert-butyl (6S)-6-hydroxy-1,4-diazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6S)-6-hydroxy-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6S)-6-hydroxy-1,4-diazepane-1-carboxylate typically involves the protection of amino acids and subsequent cyclization. One common method involves the use of tert-butyl esters, which are prepared from tert-butanol and amino acids using anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form tert-butyl esters .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6S)-6-hydroxy-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group can be deprotected under mild conditions using reagents such as tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane . The compound can also participate in nucleophilic substitutions and elimination reactions, forming different products depending on the reaction conditions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium tert-butoxide, which is used in elimination reactions to form less substituted alkenes . Other reagents include sulfuric acid and anhydrous magnesium sulfate for the preparation of tert-butyl esters .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, deprotection of the tert-butyl group can yield the corresponding carboxylic acid, while nucleophilic substitution can lead to various substituted diazepane derivatives .
Scientific Research Applications
tert-Butyl (6S)-6-hydroxy-1,4-diazepane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (6S)-6-hydroxy-1,4-diazepane-1-carboxylate involves its interaction with molecular targets and pathways. The tert-butyl group can influence the electronic properties of the compound, affecting its reactivity and stability . The compound can participate in intramolecular through-bond interactions, modulating charge transfer and redox properties .
Comparison with Similar Compounds
tert-Butyl (6S)-6-hydroxy-1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-[(E)-2-(4-methoxyphenyl)ethenyl]benzoate: This compound also contains a tert-butyl group and exhibits unique reactivity patterns.
tert-Butyl 2,7-di-tert-butyl-1,3,6,8-tetraazapyrene: This compound is used in the field of organic electronics and has distinct electronic properties due to the presence of multiple tert-butyl groups.
The uniqueness of this compound lies in its specific structure and the presence of the diazepane ring, which imparts unique reactivity and stability compared to other tert-butyl-containing compounds.
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl (6S)-6-hydroxy-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(13)7-12/h8,11,13H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
GBVLDEOLVSGEJQ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H](C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanecarboxylicacid, 1-[(2-cyanophenyl)methyl]-2-oxo-, ethyl ester](/img/structure/B14012180.png)
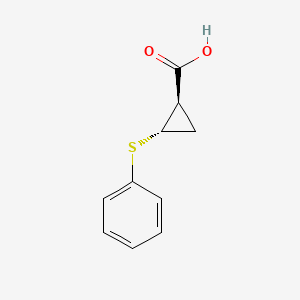
![n,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14012192.png)
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-morpholin-4-ylmethanone;ethanesulfonic acid](/img/structure/B14012193.png)

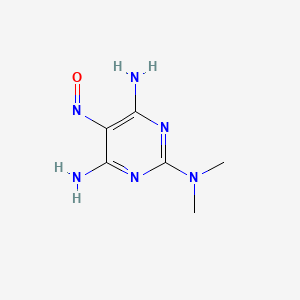

![tert-Butyl 6-(cyanomethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14012218.png)
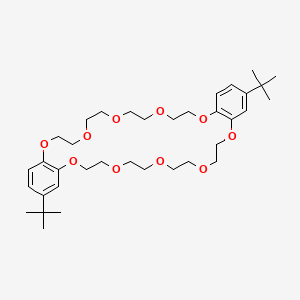

![(3a'R,4'S,6'R,7'R,7a'S)-4'-((R)-1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydro-4'H-spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-c]pyran]-6',7'-diol](/img/structure/B14012251.png)
